

# Saikosaponin G: A Comprehensive Technical Guide to its Structure, Characterization, and Biological Activity

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## Compound of Interest

Compound Name: Saikosaponin G

Cat. No.: B10817897

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## Introduction

**Saikosaponin G**, also known as Prosaikogenin G, is a triterpenoid saponin isolated from the roots of plants belonging to the Bupleurum genus, such as Bupleurum chinensis and Bupleurum wenchuanense. As a member of the saikosaponin family, which are the major bioactive constituents of the traditional medicinal herb Chaihu, **Saikosaponin G** has garnered interest for its potential therapeutic properties. This technical guide provides a detailed overview of the structure elucidation, characterization, and known biological activities of **Saikosaponin G**, aimed at supporting further research and development efforts.

## Physicochemical Properties and Structural Elucidation

**Saikosaponin G** is an oleanane-type triterpenoid glycoside. Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>42</sub> H <sub>68</sub> O <sub>13</sub>	[1]
Molecular Weight	780.98 g/mol	[1]
CAS Number	99365-19-2	[1]
Appearance	White to off-white solid	[1]

The structural elucidation of **Saikosaponin G** was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The first complete assignment of its <sup>1</sup>H and <sup>13</sup>C NMR spectra was reported by Luo et al. in 1993, following its isolation from *Bupleurum wenchuanense*[2].

## Mass Spectrometry (MS)

High-resolution mass spectrometry provides crucial information for the determination of the molecular formula and fragmentation patterns, which aids in structural confirmation.

Ionization Mode	Ion	m/z
Negative ESI-MS	[M-H] <sup>-</sup>	779.46

Note: The fragmentation of **Saikosaponin G** typically involves the neutral loss of the sugar moieties (fucose and glucose) from the aglycone core.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of **Saikosaponin G**, including its stereochemistry, was established using one- and two-dimensional NMR experiments. The following tables present the <sup>1</sup>H and <sup>13</sup>C NMR chemical shift assignments for **Saikosaponin G**.

Table 1: <sup>13</sup>C NMR Spectroscopic Data for **Saikosaponin G** (Aglycone Moiety)

Carbon No.	Chemical Shift ( $\delta$ ) ppm	Carbon No.	Chemical Shift ( $\delta$ ) ppm
1	38.7	16	73.8
2	26.5	17	42.9
3	88.9	18	48.0
4	39.3	19	41.8
5	55.7	20	31.0
6	18.2	21	34.1
7	33.0	22	32.2
8	40.0	23	64.2
9	47.7	24	16.0
10	36.9	25	15.4
11	128.5	26	17.3
12	132.0	27	26.0
13	82.3	28	69.8
14	42.1	29	33.1
15	28.1	30	23.7

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Saikosaponin G** (Sugar Moieties)

Sugar Moiety	Carbon No.	Chemical Shift ( $\delta$ ) ppm
Fucose	1'	104.5
	2'	75.0
	3'	83.2
	4'	71.3
	5'	71.8
	6'	17.9
Glucose	1"	106.8
	2"	75.9
	3"	77.9
	4"	71.5
	5"	77.9
	6"	62.6

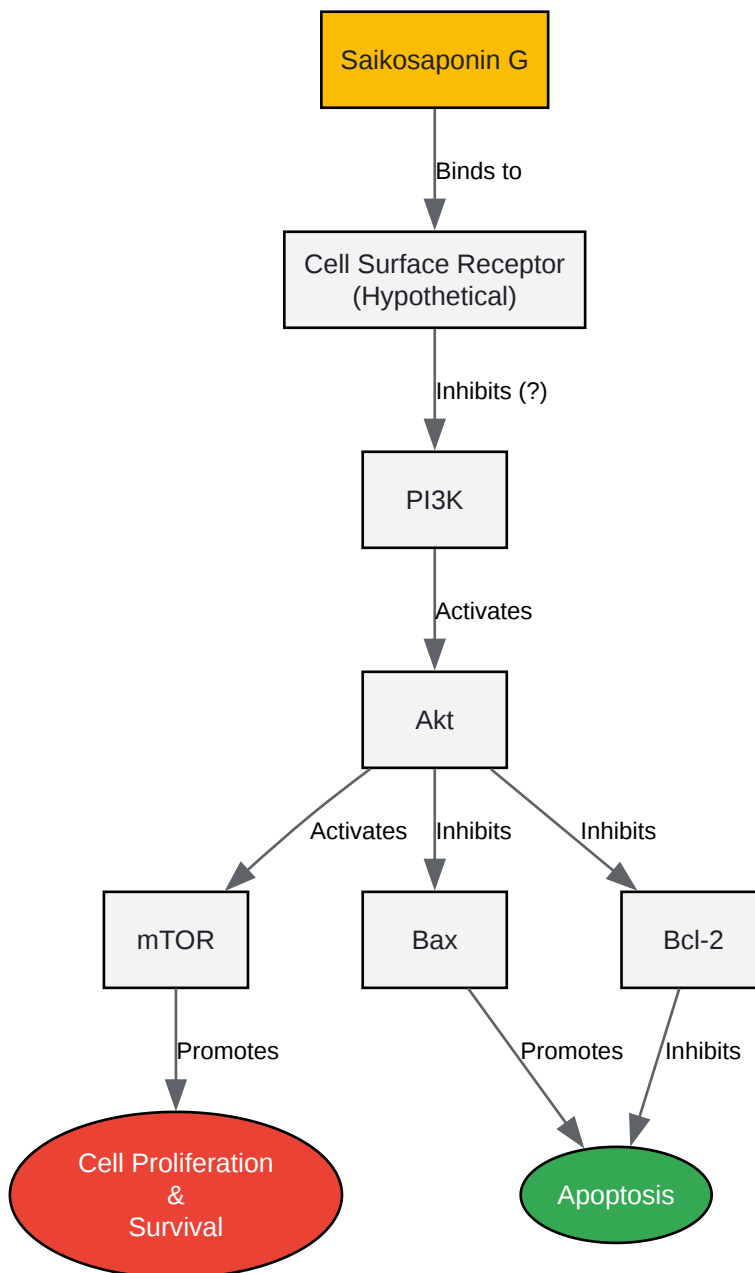
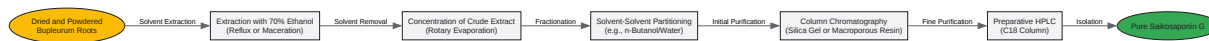
Table 3:  $^1\text{H}$  NMR Spectroscopic Data for **Saikosaponin G**

Proton No.	Chemical Shift ( $\delta$ ) ppm	Multiplicity	J (Hz)
H-3	3.22	dd	11.5, 4.5
H-11	5.37	br s	
H-12	5.58	d	10.5
H-16	4.40	dd	11.0, 5.0
H-23a	3.39	d	11.0
H-23b	3.70	d	11.0
H-28a	3.30	d	8.0
H-28b	3.65	d	8.0
H-1' (Fuc)	4.37	d	7.5
H-1'' (Glc)	4.52	d	7.5
Me-24	0.98	s	
Me-25	0.82	s	
Me-26	1.18	s	
Me-27	0.92	s	
Me-29	0.90	s	
Me-30	0.95	s	
Me-6' (Fuc)	1.25	d	6.5

## Experimental Protocols

### Isolation and Purification of Saikosaponin G

The following is a general protocol for the isolation and purification of **Saikosaponin G** from Bupleurum species, adapted from methodologies described in the literature.



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